![molecular formula C14H14N2O2S B6089059 N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide binds to the active site of BTK and inhibits its activity, preventing downstream signaling pathways from being activated. This leads to reduced proliferation and survival of B-cell malignancies. N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have a synergistic effect when combined with other targeted therapies, such as venetoclax and lenalidomide.
Biochemical and physiological effects:
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicities observed. N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a selective effect on BTK, with minimal off-target effects on other kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide is its selective inhibition of BTK, which makes it a promising targeted therapy for B-cell malignancies. However, one limitation is the potential for resistance to develop over time, as has been observed with other BTK inhibitors. Further studies are needed to determine the optimal dosing and scheduling of N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide, as well as its potential for combination therapy with other targeted agents.
Zukünftige Richtungen
For research on N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide include further preclinical studies to better understand its mechanism of action and potential for combination therapy. Clinical trials are ongoing to evaluate its safety and efficacy in patients with B-cell malignancies. Additionally, there is potential for the development of N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide as a treatment for other diseases, such as autoimmune disorders and inflammatory diseases, which are also mediated by BTK signaling.
Synthesemethoden
The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, starting with the reaction of 3-nitroaniline with acetic anhydride to form 3-acetamidoaniline. This intermediate is then reacted with methyl isothiocyanate to form N-[3-(acetylamino)phenyl]-N-methylthiourea. The final step involves the reaction of N-[3-(acetylamino)phenyl]-N-methylthiourea with 2-bromothiophene-3-carboxylic acid to form N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide has been studied extensively for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide inhibits BTK activity and downstream signaling pathways, leading to apoptosis and reduced proliferation of B-cell malignancies.
Eigenschaften
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(17)16(2)12-6-3-5-11(9-12)15-14(18)13-7-4-8-19-13/h3-9H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQDTBYZQSNVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[acetyl(methyl)amino]phenyl}thiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.